molecular formula C21H21Cl2N5OS B15143667 WNK-IN-11-d3

WNK-IN-11-d3

Cat. No.: B15143667
M. Wt: 465.4 g/mol
InChI Key: MVXAYIXYYOVALX-FIBGUPNXSA-N
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Description

WNK-IN-11-d3 is a selective and potent inhibitor of the With-No-Lysine (WNK) kinase. This compound is known for its oral activity and effectiveness in regulating cardiovascular homeostasis. It has shown significant potential in reducing systolic blood pressure and inducing diuresis, natriuresis, and kaliuresis in rodent models .

Preparation Methods

The synthesis of WNK-IN-11-d3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired chemical transformations. The industrial production of this compound requires careful control of reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

WNK-IN-11-d3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WNK-IN-11-d3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of WNK kinases and their role in various biochemical pathways.

    Biology: It is used to investigate the physiological and pathological roles of WNK kinases in cellular processes.

    Medicine: It has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents targeting WNK kinases

Mechanism of Action

WNK-IN-11-d3 exerts its effects by inhibiting the activity of WNK kinases. These kinases play a crucial role in regulating ion transport and maintaining cellular homeostasis. The inhibition of WNK kinases by this compound leads to a reduction in blood pressure and an increase in diuresis, natriuresis, and kaliuresis. The molecular targets of this compound include the WNK kinases themselves, as well as downstream signaling pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

WNK-IN-11-d3 is unique in its high selectivity and potency as a WNK kinase inhibitor. Similar compounds include:

    WNK-IN-11: Another potent WNK kinase inhibitor with similar biological activity.

    WNK-IN-12: A related compound with slightly different chemical properties and biological effects.

Compared to these similar compounds, this compound has shown improved pharmacokinetic properties, including lower clearance and higher oral bioavailability .

Properties

Molecular Formula

C21H21Cl2N5OS

Molecular Weight

465.4 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-chloro-2-[2-(trideuteriomethylamino)-1,3-thiazol-4-yl]pyridin-4-yl]methanone

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3

InChI Key

MVXAYIXYYOVALX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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